Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate typically involves multi-step organic reactions. The starting materials often include pyridine and pyrimidine derivatives, which undergo various chemical transformations such as alkylation, amidation, and esterification. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(pyridin-2-YL)pyrimidine-4-carboxylate: Similar in structure but lacks the tert-butoxy and oxopropyl groups.
6-Amino-2-(pyridin-2-YL)pyrimidine-4-carboxylate: Contains an amino group instead of the tert-butoxy and oxopropyl groups.
Ethyl 6-(methylamino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate: Contains a methylamino group instead of the tert-butoxy and oxopropyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H24N4O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 6-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-2-pyridin-2-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-5-26-18(25)14-12-15(21-11-9-16(24)27-19(2,3)4)23-17(22-14)13-8-6-7-10-20-13/h6-8,10,12H,5,9,11H2,1-4H3,(H,21,22,23) |
InChI Key |
CUTUYLWVVWMALN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C2=CC=CC=N2)NCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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